REACTION_CXSMILES
|
CO[CH:3]1[CH2:7][CH2:6][CH:5](OC)O1.Cl.ClC1C=CN=CC=1.[C:18]([O:27][CH3:28])(=[O:26])[C:19]1[C:20](=[CH:22][CH:23]=[CH:24][CH:25]=1)[NH2:21]>O1CCOCC1>[N:21]1([C:20]2[CH:22]=[CH:23][CH:24]=[CH:25][C:19]=2[C:18]([O:27][CH3:28])=[O:26])[CH:3]=[CH:7][CH:6]=[CH:5]1 |f:1.2|
|
Name
|
|
Quantity
|
17.14 mol
|
Type
|
reactant
|
Smiles
|
COC1OC(CC1)OC
|
Name
|
4-chloropyridine hydrochloride
|
Quantity
|
19.84 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=NC=C1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
17.12 mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the suspension is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After removal of the dioxane under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The ethereal phase is washed with water
|
Type
|
CUSTOM
|
Details
|
decanted off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=CC=C1)C1=C(C(=O)OC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |